Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-

Description

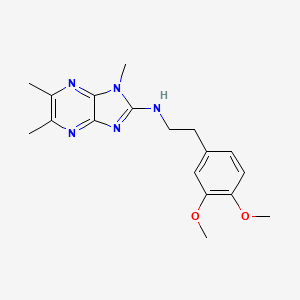

The compound Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a structurally complex molecule combining a phenethylamine backbone with a 3,4-dimethoxy-substituted aromatic ring and a 1,5,6-trimethylimidazo[4,5-b]pyrazine moiety. This article compares this compound with similar derivatives, focusing on structural motifs, synthetic pathways, and pharmacological profiles.

Properties

CAS No. |

55635-70-6 |

|---|---|

Molecular Formula |

C18H23N5O2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine |

InChI |

InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22) |

InChI Key |

HVYNUXBKWKUETH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:

- Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)

- 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid

- 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid

- 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide

- 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine

A shorter synthesis was later provided by Shulgin and Shulgin .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy groups at positions 3 and 4 of the phenethylamine core direct electrophilic substitution to the ortho and para positions relative to the oxygen atoms. This reactivity is influenced by the electron-donating nature of the methoxy substituents.

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-3,4-dimethoxy derivative | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-3,4-dimethoxy derivative | |

| Halogenation | Br₂, FeBr₃ (catalytic) | 5-Bromo-3,4-dimethoxy derivative |

The imidazo-pyrazine ring exhibits limited electrophilic substitution due to its electron-deficient nature but can undergo regioselective reactions at the pyrazine nitrogen under strong acidic conditions.

Oxidation Reactions

The tertiary amine and aromatic systems are susceptible to oxidation:

The imidazo-pyrazine ring remains stable under mild oxidative conditions but degrades with strong oxidizers like KMnO₄.

Reduction Reactions

Reductive modifications target the tertiary amine and aromatic rings:

The imidazo-pyrazine moiety resists catalytic hydrogenation unless subjected to high-pressure H₂ .

Cycloaddition and Coupling Reactions

The compound participates in cycloadditions and metal-catalyzed couplings due to its electron-rich and -deficient regions:

The imidazo-pyrazine ring acts as a dienophile in Diels-Alder reactions, while the methoxy groups enhance electron density for cross-couplings .

Acid/Base-Mediated Rearrangements

Protonation of the imidazo-pyrazine nitrogen induces ring-opening reactions:

| Condition | Reagent | Product | Reference |

|---|---|---|---|

| HCl (conc.) | Reflux, 6 hours | Pyrazine-2,3-diamine derivative | |

| NaOH, H₂O | 100°C, 12 hours | Hydrolysis of methoxy groups to catechol |

Photochemical Reactions

The compound undergoes photolysis under UV light (254 nm), producing reactive intermediates:

| Condition | Product | Reference |

|---|---|---|

| UV (254 nm), O₂ | Singlet oxygen generation → oxidative degradation |

Key Research Findings

-

Regioselectivity in Electrophilic Substitution : Methoxy groups dominate directing effects, overriding the electron-withdrawing imidazo-pyrazine.

-

Stability Under Reductive Conditions : LiAlH₄ selectively reduces methoxy groups without affecting the tertiary amine.

-

Suzuki Coupling Efficiency : Pd-catalyzed arylation achieves >80% yield at the imidazo-pyrazine C-5 position .

Scientific Research Applications

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:

- Chemistry : Used as a precursor in the synthesis of various organic compounds.

- Biology : Studied for its potential effects on neurotransmitter systems.

- Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

- Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain . This action is similar to that of other MAO inhibitors used in the treatment of depression and other neurological disorders.

Comparison with Similar Compounds

Structural Comparison with Related Compounds

The target compound’s structure features three critical regions:

Phenethylamine core with 3,4-dimethoxy substitutions.

Imidazo[4,5-b]pyrazine heterocycle with 1,5,6-trimethyl groups.

N-linkage connecting the phenethylamine and heterocyclic moieties.

Key analogs and their structural differences include:

Structural Insights :

- The imidazo[4,5-b]pyrazine system differs from imidazo[4,5-b]pyridine (as in TMIP) by replacing a pyridine nitrogen with a pyrazine ring, altering electron distribution and binding affinity .

- N-methylation in the heterocycle (1,5,6-trimethyl) could reduce metabolic degradation compared to unmethylated analogs .

Key Steps :

Heterocycle Formation: Cyclization of amino-pyridine derivatives with carboxylic acids (e.g., phenylacetic acid) to form imidazo[4,5-b]pyridines, as seen in .

Coupling Reactions: Use of cesium carbonate and DMF to link heterocycles to aromatic cores, analogous to ’s synthesis of benzo[b]oxazinone derivatives .

N-Alkylation : Introduction of methyl groups via alkylating agents under controlled conditions to achieve 1,5,6-trimethyl substitution .

Yield Comparisons :

- Imidazo[4,5-b]pyridine derivatives (e.g., TMIP) are synthesized in moderate yields (~50–70%) via cyclization .

- Benzo[b]oxazinone derivatives achieved yields up to 85% using cesium carbonate-mediated coupling .

Activity Predictions :

- The 3,4-dimethoxy groups may confer antioxidant or serotonergic activity, akin to related phenethylamines (e.g., mescaline).

- The imidazopyrazine moiety could interact with kinase or adenosine receptors, depending on substitution patterns .

Biological Activity

The compound Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a derivative of phenethylamine characterized by its unique structural features, including methoxy groups and an imidazo-pyrazine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.46 g/mol

- CAS Registry Number : 55635-70-6

The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions and a complex imidazo-pyrazine structure. This unique configuration suggests potential interactions with various biological targets.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Phenylethylamine | Basic phenethylamine structure | Found in various natural sources; known stimulant |

| 3,4-Methylenedioxymethamphetamine | Methylenedioxy group addition | Known psychoactive effects; used recreationally |

| N,N-Dimethyltryptamine | Indole ring structure | Hallucinogenic properties; different mechanism of action |

| 4-Methoxyphenethylamine | Methoxy substitution on phenyl ring | Simpler structure; less complex than target compound |

Pharmacological Properties

Phenethylamines are known for their diverse biological activities, primarily as neurotransmitters in the central nervous system. The specific compound under consideration may exhibit various pharmacological effects due to its structural characteristics:

- Monoamine Oxidase Inhibition : The compound has been noted to have some activity as a monoamine oxidase inhibitor, which can influence neurotransmitter levels in the brain .

- Interaction with Receptors : It is likely to interact with several types of receptors, including:

Case Studies and Research Findings

Research into phenethylamines highlights their potential therapeutic applications:

- Cognitive Enhancement : Some studies suggest that compounds similar to this phenethylamine derivative may enhance cognitive functions through dopaminergic modulation.

- Mood Regulation : The interaction with serotonin pathways suggests potential applications in mood disorders .

- Neuroprotective Effects : Preliminary studies indicate that certain phenethylamines may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Q & A

Q. Bioactivity Assessment Framework

- In vitro assays : Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence polarization or calorimetry. For imidazo[4,5-b]pyridine derivatives, structural analogs have shown anti-inflammatory and antiarrhythmic activities, suggesting similar evaluation pathways .

- Docking studies : Model interactions with active sites (e.g., JAK kinases) to predict binding affinity .

How should contradictions in biological activity data (e.g., low fungistatic activity in structural analogs) be addressed?

Data Contradiction Analysis

Discrepancies may arise from assay conditions or substituent effects. For example, triazolo[4,3-b][1,2,4,5]tetrazines showed negligible fungistatic activity despite structural similarity to active compounds. Researchers should:

- Validate assay reproducibility across multiple labs.

- Explore alternative bioactivity mechanisms (e.g., antioxidant vs. enzyme inhibition) .

- Modify electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance target engagement .

What strategies ensure regioselective substitution at the N3 and C6 positions of the imidazo[4,5-b]pyrazine core?

Q. Advanced Regioselectivity Control

- Directing groups : Use transient protecting groups (e.g., acetyl) to block undesired positions during electrophilic substitution.

- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at C6 .

- pH modulation : Alkaline conditions favor N3 cyanoethylation, while acidic conditions promote C6 azo coupling .

What challenges arise in solubility and formulation studies for this compound?

Q. Formulation Methodology

- Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility for in vivo studies.

- Stability testing : Monitor degradation under varying pH and temperature, as imidazo[4,5-b]pyrazines may hydrolyze in acidic environments .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.